![molecular formula C6H16N2O8S2 B14078889 1,4-diazabicyclo[2.2.2]octane;sulfuric acid CAS No. 100242-19-1](/img/structure/B14078889.png)
1,4-diazabicyclo[2.2.2]octane;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diazabicyclo[222]octane; sulfuric acid is a compound formed by the combination of 1,4-diazabicyclo[222]octane and sulfuric acid 1,4-Diazabicyclo[22It is a highly nucleophilic tertiary amine base used as a catalyst and reagent in polymerization and organic synthesis . Sulfuric acid is a strong mineral acid with the molecular formula H₂SO₄, widely used in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diazabicyclo[2.2.2]octane can be synthesized through the reaction of ethylenediamine with formaldehyde. The reaction typically involves heating the reactants in the presence of a catalyst to form the bicyclic structure . Sulfuric acid is produced industrially by the contact process, which involves the catalytic oxidation of sulfur dioxide to sulfur trioxide, followed by absorption in water to form sulfuric acid.
Industrial Production Methods
Industrial production of 1,4-diazabicyclo[2.2.2]octane involves the continuous reaction of ethylenediamine with formaldehyde under controlled conditions to ensure high yield and purity . Sulfuric acid is produced on a large scale using the contact process, which is highly efficient and widely used in the chemical industry.
Chemical Reactions Analysis
Types of Reactions
1,4-Diazabicyclo[2.2.2]octane undergoes various types of reactions, including:
Oxidation: It can be oxidized to form N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions due to its high nucleophilicity.
Common Reagents and Conditions
Common reagents used in reactions with 1,4-diazabicyclo[2.2.2]octane include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or acetone .
Major Products
Major products formed from reactions with 1,4-diazabicyclo[2.2.2]octane include N-oxides, secondary amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,4-Diazabicyclo[2.2.2]octane; sulfuric acid has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,4-diazabicyclo[2.2.2]octane involves its role as a nucleophilic catalyst. It facilitates various organic reactions by donating electron pairs to electrophilic centers, thereby increasing the reaction rate. The molecular targets and pathways involved include the activation of carbonyl compounds and the stabilization of transition states in catalytic cycles .
Comparison with Similar Compounds
Similar Compounds
Quinuclidine: Similar in structure but has one nitrogen atom replaced by a carbon atom.
Tropane: Another bicyclic compound with a different arrangement of nitrogen atoms.
Uniqueness
1,4-Diazabicyclo[2.2.2]octane is unique due to its high nucleophilicity and ability to act as a strong Lewis base. Its structure allows for the formation of stable complexes with various reagents, making it highly versatile in organic synthesis .
Properties
CAS No. |
100242-19-1 |
|---|---|
Molecular Formula |
C6H16N2O8S2 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
1,4-diazabicyclo[2.2.2]octane;sulfuric acid |
InChI |
InChI=1S/C6H12N2.2H2O4S/c1-2-8-5-3-7(1)4-6-8;2*1-5(2,3)4/h1-6H2;2*(H2,1,2,3,4) |
InChI Key |
STYHYXLLISQONU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCN1CC2.OS(=O)(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cadmate(4-), [[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzoato]](6-)-N21,N22,N23,N24]-, tetrahydrogen, (SP-4-1)-(9CI)](/img/structure/B14078815.png)
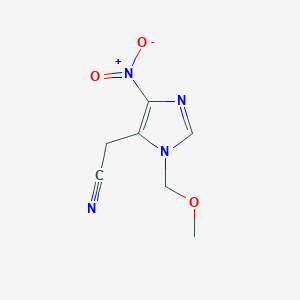

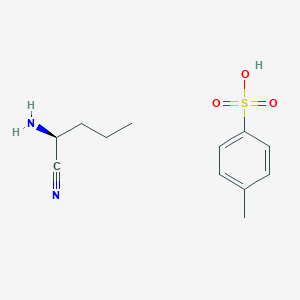
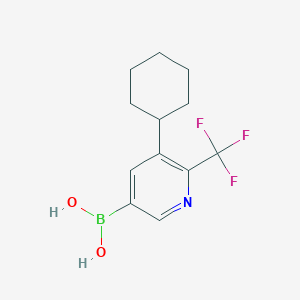
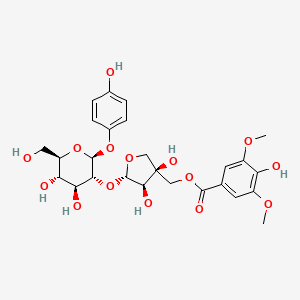
![6-Amino-4-[(3-chloro-4-fluorophenyl)amino]-7-quinazolinol](/img/structure/B14078845.png)
![5-(2-hydroxy-4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14078847.png)

![8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14078865.png)
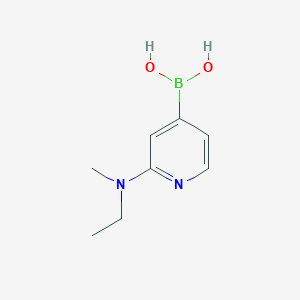
![(1Z)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-[(4-hydroxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol](/img/structure/B14078868.png)
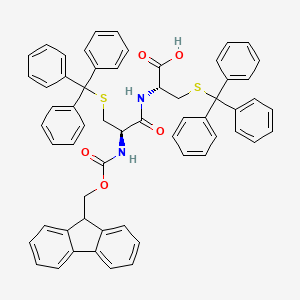
![6-Bromo-1-[(4-bromophenyl)methyl]indole](/img/structure/B14078875.png)
